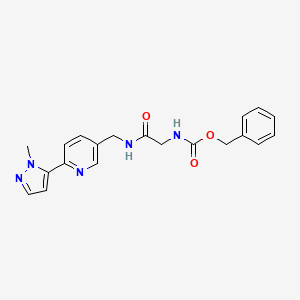

benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Description

Benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

- A pyridine ring substituted at the 3-position with a methyl group-linked pyrazole (1-methyl-1H-pyrazol-5-yl).

- An amide bond connecting the pyridinylmethyl group to a glycine-derived backbone.

- A benzyl carbamate moiety at the terminal end, serving as a protective group or functional handle.

Properties

IUPAC Name |

benzyl N-[2-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-25-18(9-10-24-25)17-8-7-16(11-21-17)12-22-19(26)13-23-20(27)28-14-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSYYTXCLFCRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively. These diseases are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide.

Biochemical Pathways

The compound affects the NAD+ salvage pathway. This pathway plays a pivotal role in many biological processes including metabolism and aging. By activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of the NAD+ salvage pathway, the compound can potentially treat a diverse array of diseases.

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability.

Result of Action

The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.

Biological Activity

Benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity, drawing from diverse research findings.

Synthesis and Characterization

The compound was synthesized through a multi-step reaction involving the condensation of benzyl carbamate with various pyrazole and pyridine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy were employed to confirm its structure and purity. The synthesis pathway typically involves:

- Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazole as a starting material.

- Pyridine Integration : Reacting with 6-(pyridin-3-yl)methyl amine to introduce the pyridine moiety.

- Final Coupling : The final product is obtained by coupling the intermediate with benzyl carbamate.

Biological Activity Overview

Benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of autophagy pathways and mTOR signaling. Similar compounds have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by disrupting autophagic flux .

- Antioxidant Activity : The pyrazole derivatives are known for their antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

The mechanisms through which benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate exerts its effects include:

- mTOR Pathway Modulation : It has been observed that related compounds can reduce mTORC1 activity, leading to increased autophagy at basal levels, which is crucial for cancer cell survival .

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may arise from the compound's ability to scavenge free radicals, thereby reducing cellular damage .

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives similar to benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate:

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

- Benzyl Group : Known for enhancing lipophilicity and biological activity.

- Carbamate Moiety : Often involved in biological interactions and can modulate receptor activity.

- Pyridinyl-Pyrazole Unit : This heterocyclic structure is associated with a wide range of pharmacological effects.

Anticancer Activity

Recent studies indicate that compounds similar to benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate exhibit significant anticancer properties. Pyrazole derivatives, in particular, have been shown to inhibit various cancer cell lines effectively. For instance:

- Inhibition of Kinases : Certain pyrazole derivatives have demonstrated the ability to inhibit kinases associated with cancer progression, making them potential candidates for targeted cancer therapies .

Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. Compounds derived from this structure have been developed to reduce inflammation by inhibiting specific pathways involved in inflammatory responses. The anti-inflammatory efficacy is often quantified through assays measuring cytokine levels or cell viability in inflammatory models .

Synthesis and Mechanisms

The synthesis of benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the literature, similar compounds often utilize methods such as:

- Condensation Reactions : Combining various reactants under controlled conditions to form the desired compound.

Understanding the mechanisms by which this compound interacts with biological systems is crucial for predicting its efficacy and safety in therapeutic applications. Research suggests that the compound may interact with multiple biological targets, potentially leading to diverse pharmacological effects .

Case Study 1: Anticancer Efficacy

A study evaluating the cytotoxic potential of pyrazole derivatives found that compounds similar to benzyl (2-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate exhibited significant growth inhibition in various cancer cell lines, including HepG2 and A549. The IC50 values indicated strong potential for these compounds as anticancer agents.

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, pyrazole derivatives showed a marked reduction in pro-inflammatory cytokines when tested in vitro. The results suggested that these compounds could serve as effective treatments for inflammatory diseases, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Structural Analogues from Patent Literature (EP 3 595 668 B1)

A closely related compound described in EP 3 595 668 B1 shares the benzyl carbamate and pyridine core but diverges in substituents (e.g., benzoazepine and dipropylcarbamoyl groups) . Key differences include:

- Substituent Complexity : The patent compound incorporates a benzoazepine-carboxamide unit, enhancing hydrophobicity and target affinity compared to the simpler pyrazole in the target compound.

- Linker Flexibility: The patent compound’s extended linker (6-aminohexanoic acid) may improve solubility and proteolytic stability relative to the shorter glycine linker in the target compound.

Carbamate- and Amide-Functionalized Analogues

The synthesis of 3-[3-(3-carboxyphenyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16b) (Synthesis) demonstrates the impact of carbamate vs. hydroxamic acid groups :

- Stability : The benzyl carbamate in the target compound is more hydrolytically stable under physiological conditions than the hydroxamic acid in 16b, which may chelate metal ions but is prone to degradation.

- Bioactivity: Hydroxamic acids (e.g., 16b) are known for histone deacetylase (HDAC) inhibition, whereas carbamates are often used as prodrugs or protective groups.

Q & A

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.